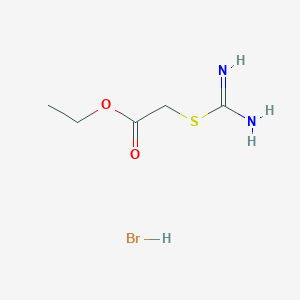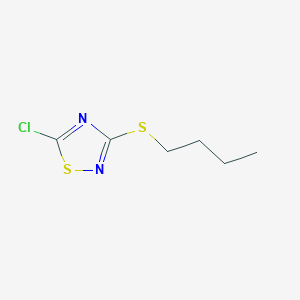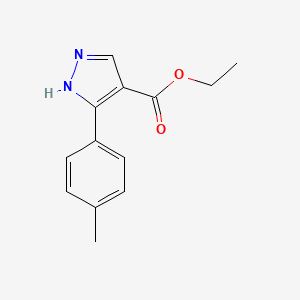
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains both thiophene and pyrazole rings Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring with two nitrogen atoms
Mécanisme D'action
Target of Action
Thiophene-based compounds, such as Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate, are known to interact with a variety of biological targets due to their versatile synthetic applicability . They have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. The use of ionic liquids as solvents has been explored to improve yields and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic.
Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor.
Uniqueness
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate is unique due to the combination of thiophene and pyrazole rings, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-11(14)9-7-12-13-10(9)6-8-4-3-5-16-8/h3-5,7H,2,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPTWWYITCJNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)
![5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349971.png)
![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)
![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)

![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)
![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)
![Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350055.png)


![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)
